![molecular formula C20H20N2O4S B2533210 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 868376-04-9](/img/structure/B2533210.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzothiazole moiety, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
Benzothiazoles can undergo various reactions such as alkylation, acylation, halogenation, nitration, sulfonation, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the benzothiazole moiety might contribute to the compound’s stability and reactivity .Scientific Research Applications
Synthesis and Crystal Structure Determination
The compound has been synthesized and its crystal structure has been determined . This kind of research is fundamental to understanding the properties of the compound and can lead to further applications in various fields.
Anti-microbial Activity
The compound has shown anti-microbial activity, particularly against Staphylococcus aureus . This suggests that it could be used in the development of new antibiotics, particularly against drug-resistant strains of bacteria.
Anti-biofilm Activity
In addition to its anti-microbial activity, the compound has also shown anti-biofilm properties . Biofilms are a major problem in medical settings because they can protect bacteria from antibiotics and the immune system. Therefore, compounds that can disrupt biofilms are of great interest in the development of new treatments.
Protease Induction
The compound has been found to induce the overexpression of proteases in Staphylococcus aureus . Proteases are enzymes that break down proteins and peptides, and their overexpression can lead to the lysis of bacterial cells. This suggests another potential mechanism by which the compound could be used to treat bacterial infections.
Potential Therapeutic Molecule
Given its anti-microbial and anti-biofilm activities, as well as its ability to induce protease expression, the compound is considered a potential therapeutic molecule in the treatment of Staphylococcus aureus infections .
Large-Scale Synthesis
The compound can be synthesized on a large scale using heterogeneous acid catalysts . This is important for its potential use in industrial applications, as it means that the compound can be produced in large quantities.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)14-10-9-13(24-2)12-16(14)26-4/h5-10,12H,1,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNNOUQRJRIXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide |
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